3-((Ethylamino)methyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Ethylamino)methyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Ethylamino)methyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one at the C3 position. One common method is the alkylation of quinolin-2(1H)-one using ethylamine as the alkylating agent. This reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the quinolin-2(1H)-one and facilitate the nucleophilic attack by ethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction efficiency can further improve the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-((Ethylamino)methyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2(1H)-one derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce dihydroquinoline derivatives .
Scientific Research Applications
3-((Ethylamino)methyl)quinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((Ethylamino)methyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the quinoline core can intercalate into DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the ethylamino group.
3-Alkylquinolin-2(1H)-ones: Compounds with different alkyl groups at the C3 position.
Quinoxalin-2(1H)-one: A structurally related compound with a different ring system.
Uniqueness
This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(ethylaminomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-2-13-8-10-7-9-5-3-4-6-11(9)14-12(10)15/h3-7,13H,2,8H2,1H3,(H,14,15) |
InChI Key |
FPAPZCJJNIDQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.